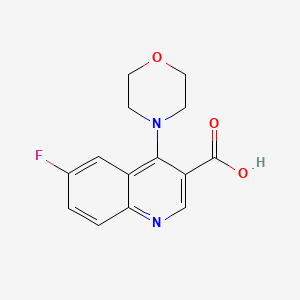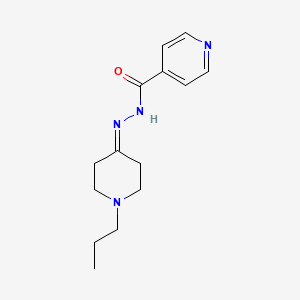
6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid: is a chemical compound with the following structure:
Structure:C13H9ClFNO3
This compound belongs to the quinoline class and contains a fluorine atom, a morpholine ring, and a carboxylic acid group. Quinolines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Formation of Intermediate:
Substitution Reaction:
Industrial Production: The industrial production methods may vary, but the key steps involve the synthesis of the intermediate followed by the substitution reaction .
Chemical Reactions Analysis
Reactions:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of the amino group. Common reagents include various amines.
Cyclization Reactions: Formation of the quinoline ring involves cyclization.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Major Products: The major products depend on the specific substituent on the amino group. The derivatives obtained can have diverse properties and applications.
Scientific Research Applications
Medicinal Chemistry::
Anticancer Agents: Some derivatives exhibit significant anticancer activity against various carcinoma cell lines.
Drug Design: The quinoline scaffold serves as a promising lead for designing novel h TopoIIα inhibitors.
Materials Science: Quinolines find applications in organic electronics and photovoltaics.
Biological Studies: Researchers explore their interactions with biological targets.
Mechanism of Action
The exact mechanism of action for this compound may vary based on its specific derivatives. it likely involves interactions with cellular targets, possibly affecting DNA replication or repair pathways.
Comparison with Similar Compounds
While there are several quinoline derivatives, the unique combination of fluorine, morpholine, and carboxylic acid functionalities in this compound sets it apart. Similar compounds include other quinolines and related heterocycles.
Properties
Molecular Formula |
C14H13FN2O3 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
6-fluoro-4-morpholin-4-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-9-1-2-12-10(7-9)13(11(8-16-12)14(18)19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,18,19) |
InChI Key |
CSQMEPDUJPMZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871426.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871435.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10871441.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10871443.png)
![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10871448.png)
![5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10871455.png)
![3,11-di(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871465.png)
![Methyl 4-[({[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10871477.png)
![1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10871485.png)
![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)
![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)
![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871505.png)
